Thiomorpholine (S) vs. Morpholine (O) Heteroatom Substitution: LogP and Lipophilic Ligand Efficiency Differentiation
The substitution of the morpholine oxygen with a thiomorpholine sulfur atom in this chemical series produces a measurable increase in lipophilicity that has been experimentally quantified for the direct pyrazolo[1,5-a]pyrazin-4-yl series. The thiomorpholine analog (4-(pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine, CAS 2034606-84-1) exhibits logP ≈ 2.1, compared with logP ≈ 1.4 for the corresponding morpholine analog, representing a ΔlogP of +0.7 . While this specific data point comes from the simpler 4-aminothiomorpholine series rather than the full piperidine-3-carbonyl construct, the sulfur-for-oxygen substitution is a conserved structural feature between these comparator series and the present compound, supporting class-level inference that the thiomorpholine amide terminus in CAS 2640845-73-2 confers enhanced membrane permeability relative to morpholine-terminated analogs such as CAS 2742066-69-7 (4-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine) .
| Evidence Dimension | Calculated logP (lipophilicity) of thiomorpholine vs. morpholine derivatives |
|---|---|
| Target Compound Data | logP ≈ 2.1 (thiomorpholine analog; inferred for CAS 2640845-73-2 based on conserved S-substitution) |
| Comparator Or Baseline | logP ≈ 1.4 (morpholine analog; baseline for morpholine-terminated comparators such as CAS 2742066-69-7) |
| Quantified Difference | ΔlogP = +0.7 (thiomorpholine more lipophilic); represents approximately 5-fold higher predicted partition coefficient |
| Conditions | DFT-based calculated logP values for pyrazolo[1,5-a]pyrazin-4-yl series; Vulcanchem comparative analysis |
Why This Matters
The +0.7 logP increase conferred by the sulfur atom translates to measurably higher predicted membrane permeability, which is a critical parameter for cellular assay performance and CNS penetration potential—a procurement-relevant differentiation when selecting compounds for cell-based screening campaigns versus biochemical-only assays.
